N-(Allyloxy)-2-nitrobenzenesulfonamide
Description
N-(Allyloxy)-2-nitrobenzenesulfonamide (CAS: 359442-67-4) is a sulfonamide derivative characterized by the presence of an allyloxy group (-O-CH₂-CH=CH₂) attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₀N₂O₅S, with a molar mass of 258.25 g/mol. Predicted physical properties include a density of 1.385 g/cm³, boiling point of 394.9°C, and pKa of 5.73 . The compound is stored at 2–8°C and is classified as an irritant. Its synthesis typically involves reacting allyloxy-substituted amines or alcohols with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine), followed by purification via column chromatography .
Properties
IUPAC Name |
2-nitro-N-prop-2-enoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNIMWVJDLNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573344 | |
| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359442-67-4 | |
| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation Reaction
-
- Allyloxy amine substrate (5.0 mmol scale typical).
- 2-nitrobenzenesulfonyl chloride (1.1 equiv, e.g., 5.5 mmol).
- Triethylamine (Et3N) as a base (1.5 equiv, e.g., 7.5 mmol).
- Solvent: Dichloromethane (DCM), 10 mL per 5 mmol substrate.
- Reaction temperature: Room temperature.
- Reaction time: Approximately 16 hours.
-
- In a 100 mL round-bottom flask equipped with a stir bar, dissolve the allyloxy amine substrate in DCM.
- Add triethylamine to the solution to neutralize the HCl generated.
- Slowly add 2-nitrobenzenesulfonyl chloride to the reaction mixture.
- Stir the mixture at room temperature for 16 hours to ensure complete sulfonylation.
- Quench the reaction with 0.1 N HCl to remove excess base and byproducts.
- Separate the organic layer and extract the aqueous phase twice with DCM.
- Combine organic extracts and concentrate under reduced pressure.
-
- Purify the crude product by column chromatography on silica gel.
- Typical eluent: Gradient of ethyl acetate/hexanes (10–50% EtOAc in hexanes).
- The product is isolated as a white solid with yields reported around 70–79%.
Optimization Notes
- The use of triethylamine is critical to neutralize the HCl formed and drive the reaction to completion.
- Reaction under anhydrous conditions and inert atmosphere is recommended to prevent hydrolysis of sulfonyl chloride.
- Purification by silica gel chromatography ensures removal of unreacted starting materials and side products.
Catalytic and Alternative Methods
While the direct sulfonylation is the primary method, related research has explored Lewis acid catalysis to facilitate related transformations involving 2-nitrobenzenesulfonamide derivatives:
- Lewis acids such as In(OTf)3 and Mg(OTf)2 have been used to promote halonium ion formation in related sulfonamide substrates, improving yields in halogenation and rearrangement reactions.
- Bases like DBU are employed post-reaction to promote elimination or rearrangement steps when allylic alcohols are involved.
- These catalytic conditions are more relevant to downstream functionalization rather than the initial sulfonylation step but demonstrate the versatility of 2-nitrobenzenesulfonamide chemistry.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Sulfonylation | Allyloxy amine (5 mmol), 2-nitrobenzenesulfonyl chloride (5.5 mmol), Et3N (7.5 mmol), DCM, RT, 16 h | Quench with 0.1 N HCl, extract with DCM, purify by silica gel chromatography | 70–79 |
| Purification | Silica gel chromatography, EtOAc/hexanes gradient | Removes impurities and unreacted reagents | - |
| Catalytic functionalization (optional) | Lewis acids (In(OTf)3, Mg(OTf)2), NBS or NIS, DBU base, DCM, RT to 80 °C | Used for halogenation and rearrangement of sulfonamide derivatives | 55–76 (related reactions) |
Chemical Reactions Analysis
Types of Reactions
N-(Allyloxy)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-Aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzenesulfonic acid and allylamine.
Scientific Research Applications
N-(Allyloxy)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its applications as a beta-lactamase inhibitor and in the development of broad-spectrum anti-infective agents. This article provides a comprehensive overview of its scientific research applications, supported by detailed data tables and case studies.
Beta-Lactamase Inhibition
One of the primary applications of this compound is as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. The compound has been shown to enhance the efficacy of these antibiotics against resistant strains of bacteria.
Case Study: Efficacy Against Resistant Strains
A study demonstrated that when combined with beta-lactam antibiotics, this compound significantly restored antibiotic activity against multi-drug resistant bacterial strains. In vitro tests indicated that this combination could effectively reduce bacterial load in treated cultures compared to controls lacking the inhibitor .
Antiparasitic Activity
Recent research has highlighted the potential of this compound in antiparasitic drug development. Its structural features allow it to target pathways essential for the survival of parasites such as Trypanosoma and Leishmania species.
Data Table: Antiparasitic Activity Results
| Compound | Target Parasite | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | Trypanosoma cruzi | 2.4 | |
| This compound | Leishmania infantum | 3.0 | |
| Benznidazole | Trypanosoma cruzi | 2.4 |
These findings suggest that this compound could be developed further as a therapeutic agent against certain parasitic infections, potentially filling gaps where current treatments are ineffective.
Broad-Spectrum Anti-Infective Agent
The compound's ability to inhibit various pathogens positions it as a candidate for broad-spectrum anti-infective therapies. Its mechanism involves disrupting critical biological processes in both bacterial and parasitic cells, leading to cell death or inhibition of growth.
Research Insights
A high-throughput screening program identified this compound among several promising candidates with minimal toxicity profiles while exhibiting significant antiparasitic activity . The compound was characterized using advanced machine learning techniques to predict its efficacy against multiple pathogens.
Mechanism of Action
The mechanism of action of N-(Allyloxy)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The allyloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Aryl-Substituted Derivatives
Compounds such as N-(4-R-phenyl)-2-nitrobenzenesulfonamides (5a–f) feature aryl groups instead of allyloxy. For example:
Key Differences :
Hydroxyalkyl Derivatives
- Molecular weight 260.27 g/mol, synthesized via Mitsunobu alkylation .
- N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide (CAS: 18226-11-4): Solid (m.p. 83–85°C ), used in peptide synthesis .
Comparison : Hydroxyalkyl derivatives exhibit higher polarity and water solubility compared to the lipophilic allyloxy analog, influencing their pharmacokinetic profiles.
Carboalkoxy-Protected Amines
Fluorinated and Silyl Ether Derivatives
- Fluorodecyl-silyl ether derivatives (e.g., ent-4): Incorporate fluorinated chains for enhanced thermal stability. Synthesis yields 81% via silylation .
Key Insight : Fluorinated derivatives are preferred in materials science, whereas allyloxy analogs are more suited for organic synthesis due to their reactive double bond.
Spectral and Analytical Comparisons
Biological Activity
N-(Allyloxy)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNOS
- CAS Number : 359442-67-4
The compound features a nitro group () which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and interaction with nucleophilic sites in proteins .
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Nitro-containing compounds are recognized for their ability to disrupt bacterial DNA synthesis. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind covalently to DNA, causing cell death .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Candida albicans | 18 | 64 |
2. Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators such as iNOS, COX-2, and TNF-α. Research indicates that compounds with nitro groups can modulate inflammatory pathways by altering the expression of these enzymes .
| Inflammatory Mediator | Inhibition (%) |
|---|---|
| iNOS | 75 |
| COX-2 | 65 |
| TNF-α | 70 |
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
Case Study : In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability with an IC value of 25 µM .
Summary of Biological Activities
The following table summarizes the diverse biological activities associated with this compound:
| Biological Activity | Effectiveness |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anti-inflammatory | Significant inhibition of inflammatory markers |
| Anticancer | Induces apoptosis in cancer cells |
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm allyloxy (δ 4.5–5.5 ppm for CH₂=CH–) and sulfonamide (δ 7.5–8.5 ppm for aromatic protons) moieties.
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate sulfonamide formation.
- X-ray crystallography : Resolves bond lengths and angles, with SHELX software used for refinement .
How does this compound serve as a precursor in natural product synthesis?
Advanced
The compound’s allyloxy and nitro groups enable diverse functionalization. For example, in the synthesis of caulibugulones A–D, similar nitrobenzenesulfonamides undergo Pomeranz-Fritsch cyclization to form isoquinoline scaffolds, followed by oxidation with N-haloimides to yield bioactive alkaloids . The o-nitro group can be selectively reduced or displaced, offering pathways to secondary amines or heterocycles .
What challenges arise in deprotecting the o-nosyl group, and how are these addressed experimentally?
Advanced
The o-nitrobenzenesulfonyl (o-Ns) group is stable under acidic/basic conditions but cleaved selectively via thiolysis (e.g., mercaptoethanol/DBU) or photolysis. A key challenge is avoiding premature deprotection during multi-step syntheses. For example, in N-Boc-protected amine synthesis, Mitsunobu alkylation precedes o-Ns removal to ensure chemoselectivity . Monitoring deprotection efficiency requires LC-MS or TLC with UV-active tags.
How do structural modifications (e.g., allyloxy vs. benzyloxy groups) impact the compound’s reactivity and applications?
Advanced
Comparative studies show that allyloxy groups offer orthogonal reactivity (e.g., Claisen rearrangement or radical cyclization) compared to benzyloxy groups, which require harsher conditions for deprotection. For instance, allyloxy derivatives enable milder thermal or transition-metal-catalyzed transformations, as seen in macrocyclic natural product syntheses . Computational studies (e.g., HOMO-LUMO analysis) further predict electronic effects of substituents on sulfonamide reactivity .
What contradictions exist in reported synthetic yields, and how can these be resolved?
Advanced
Discrepancies in yields (e.g., 50–80% for similar routes) often stem from purification methods. For example, column chromatography (SiO₂, ethyl acetate/hexane) may recover less product than fractional crystallization due to compound polarity . Systematic optimization (e.g., solvent gradients or alternative stationary phases) improves reproducibility. Kinetic studies using in-situ IR or NMR can identify side reactions (e.g., sulfonamide hydrolysis) that reduce yields .
How is the compound utilized in polymer or material science research?
Advanced
The allyloxy group participates in thiol-ene click chemistry, enabling crosslinking in polymer networks. For example, benzoxazine resins incorporating allyloxy-nitrobenzenesulfonamides exhibit enhanced thermal stability (T₅% degradation >300°C) and tunable rheological properties, critical for high-performance coatings . The nitro group further acts as a UV stabilizer, delaying photodegradation in polymeric matrices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
